

2-Chloro-6-methylbenzaldehyde chemical properties and structure

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzaldehyde

Cat. No.: B074664

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An In-depth Technical Guide to 2-Chloro-6-methylbenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for **2-Chloro-6-methylbenzaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Chloro-6-methylbenzaldehyde is an aromatic aldehyde with a chlorine atom and a methyl group substituted on the benzene ring at positions 2 and 6, respectively, relative to the aldehyde group.^[1]

Caption: Chemical structure of **2-Chloro-6-methylbenzaldehyde**.

Physical and Chemical Properties

The key physical and chemical properties of **2-Chloro-6-methylbenzaldehyde** are summarized below. The compound typically appears as a colorless to pale yellow liquid or crystalline solid.^{[1][2]} It is soluble in organic solvents like ethanol and ether, with limited solubility in water.^[1]

Property	Value	Reference
CAS Number	1194-64-5	[3][4]
Molecular Formula	C ₈ H ₇ ClO	[4]
Molecular Weight	154.59 g/mol	[3][4]
Appearance	Crystalline solid, Pale yellow	[2]
Melting Point	36-40 °C	[2][3]
Boiling Point	74 °C at 0.4 mmHg	[2][3]
Density	1.195 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	98.9 °C (210.0 °F)	[3]
SMILES	<chem>CC1=C(C(=CC=C1)Cl)C=O</chem>	[4]
InChI	1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3	[3][4]
InChIKey	CCYFXIJPJFSTSU-UHFFFAOYSA-N	[3][4]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

Spectroscopy	Data Highlights	Reference
GC-MS	Top mass-to-charge ratio (m/z) peaks at 153, 154, and 125.	[4]
IR Spectra	Vapor phase IR spectra are available for reference.	[4]

Reactivity and Applications

2-Chloro-6-methylbenzaldehyde is a valuable intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and other fine chemicals.^[1] Its reactivity is shaped by the aldehyde functional group and the electron-withdrawing nature of the ortho-chloro substituent.^[1]

It exhibits nucleophilic properties and can react with chloride to form a sulfoxide.^[1] It is also known to react with magnesium to create a dihydral molecule.^[1]

Experimental Protocols

While a specific, detailed synthesis protocol for **2-Chloro-6-methylbenzaldehyde** is not readily available in the provided search results, a general and plausible method can be adapted from standard organic synthesis procedures for substituted benzaldehydes, such as the Gattermann reaction. The following is a representative protocol.

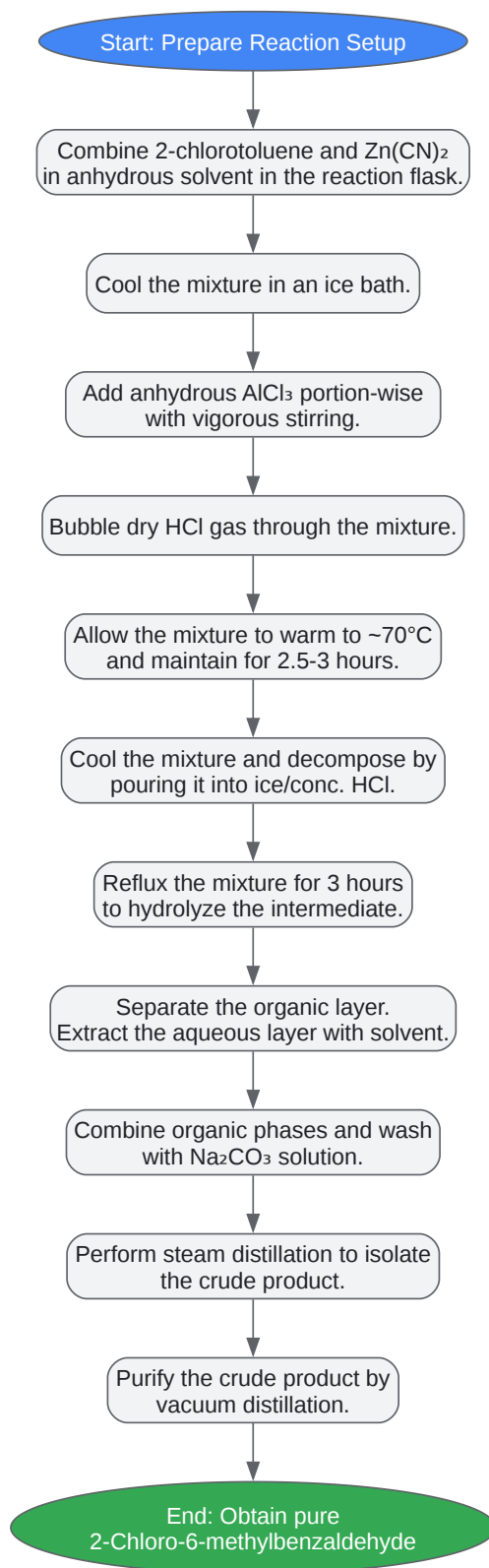
Synthesis of **2-Chloro-6-methylbenzaldehyde** via Formylation of 2-Chlorotoluene

This protocol describes the formylation of 2-chlorotoluene using a Gattermann-type reaction, which introduces an aldehyde group onto the aromatic ring.

Materials and Equipment:

- 2-Chlorotoluene
- Zinc cyanide ($\text{Zn}(\text{CN})_2$)
- Anhydrous aluminum chloride (AlCl_3)
- Dry hydrogen chloride (HCl) gas
- Anhydrous solvent (e.g., tetrachloroethane)
- Round-bottom flask with a stirrer, gas inlet tube, and reflux condenser
- Ice bath
- Heating mantle

- Apparatus for steam distillation
- Separatory funnel
- Standard glassware for extraction and distillation



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Caption: Experimental workflow for the synthesis of **2-Chloro-6-methylbenzaldehyde**.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a mechanical stirrer and gas inlet, combine 2-chlorotoluene and zinc cyanide in an anhydrous solvent.
- **Addition of Catalyst:** Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride in portions while stirring vigorously.^[5]
- **Reaction:** Pass a stream of dry hydrogen chloride gas through the mixture. Remove the ice bath and allow the reaction to proceed, maintaining a temperature of approximately 67–72°C for 2.5 to 3 hours.^[5]
- **Work-up:** Cool the reaction mixture and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the reaction complex.^[5]
- **Hydrolysis:** Transfer the mixture to a larger flask and reflux for 3 hours to hydrolyze the aldimine intermediate to the aldehyde.^[5]
- **Isolation:** After cooling, separate the organic layer. The aqueous layer can be extracted with additional solvent. Combine the organic portions and wash with a sodium carbonate solution.^[5]
- **Purification:** The product can be initially isolated by steam distillation from the organic phase.^[6] Final purification is achieved through vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 96–98°C at 6 mmHg, as an example for a related compound).^[5]

Safety Information

It is essential to handle **2-Chloro-6-methylbenzaldehyde** with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

Hazard Information	Details	Reference
Signal Word	Warning	[3][4]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3][4]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[3]
Hazard Classifications	Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity, Single Exposure (Category 3)	[3][4]
Target Organs	Respiratory system	[3]
Personal Protective Equipment	Dust mask type N95 (US), eyeshields, gloves	[3]

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